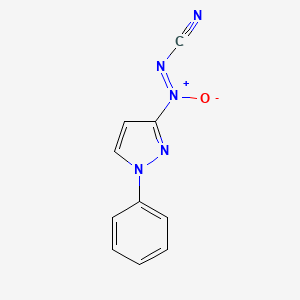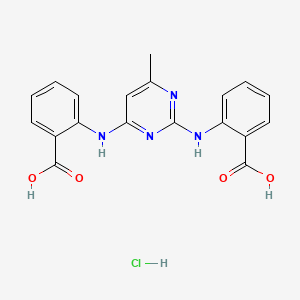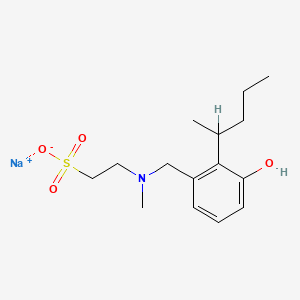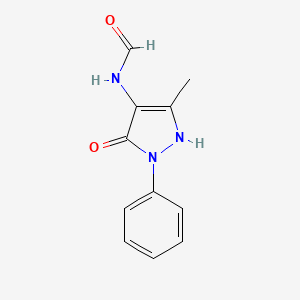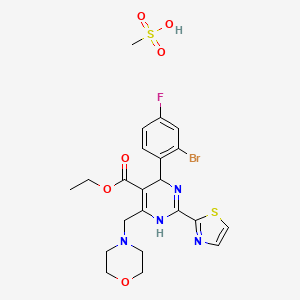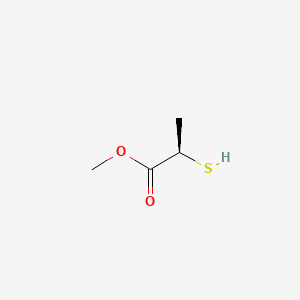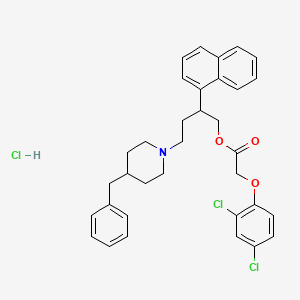
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a benzylpiperidine moiety, a naphthyl group, and a dichlorophenoxyacetate ester, making it a unique and multifaceted molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride typically involves multiple steps:
Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Attachment of Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and naphthyl groups.
Reduction: Reduction reactions could target the ester or aromatic rings.
Substitution: The dichlorophenoxyacetate moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound might be used as a probe to study biological pathways.
Drug Development: It could be investigated for potential therapeutic properties.
Medicine
Pharmacology: The compound may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It could be used in the development of new materials with unique properties.
Agriculture: The compound might have applications as a pesticide or herbicide.
作用机制
The mechanism of action of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit enzymes involved in critical biological pathways.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl acetate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl benzoate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate
Uniqueness
The presence of the dichlorophenoxyacetate moiety distinguishes 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
119607-21-5 |
|---|---|
分子式 |
C34H36Cl3NO3 |
分子量 |
613.0 g/mol |
IUPAC 名称 |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] 2-(2,4-dichlorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C34H35Cl2NO3.ClH/c35-29-13-14-33(32(36)22-29)39-24-34(38)40-23-28(31-12-6-10-27-9-4-5-11-30(27)31)17-20-37-18-15-26(16-19-37)21-25-7-2-1-3-8-25;/h1-14,22,26,28H,15-21,23-24H2;1H |
InChI 键 |
OERWPTBOGKXIDF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


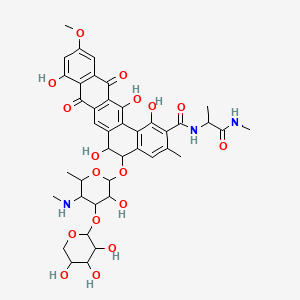
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

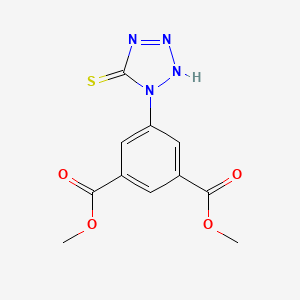
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
